molecular formula C17H21N5OS B2415558 5-amino-N-(1-cyanocycloheptyl)-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxamide CAS No. 1110879-52-1

5-amino-N-(1-cyanocycloheptyl)-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B2415558
CAS No.: 1110879-52-1
M. Wt: 343.45
InChI Key: IDSRERNSXLLJPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The 5-amino-N-(1-cyanocycloheptyl)-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxamide is a sophisticated small molecule built around a thieno[2,3-d]pyrimidine scaffold, a structure recognized as a purine bioisostere with significant relevance in medicinal chemistry research . This core scaffold is extensively investigated in oncology for its potential to interact with key enzymatic targets. While the specific biological profile of this analog is under exploration, compounds based on the thieno[2,3-d]pyrimidine structure have demonstrated potent antiproliferative effects against a range of human cancer cell lines, with some leading compounds exhibiting activity in the nanomolar and micromolar ranges . The molecular design of this compound, which includes a 5-amino group and a carboxamide side chain, is characteristic of analogs developed to target critical nodes in cellular signaling and metabolism. Researchers are particularly interested in such molecules for their potential as multi-targeted antitumor agents. Related analogs have been shown to function as inhibitors of enzymes like glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase), which are crucial enzymes in the de novo purine biosynthesis pathway . Inhibition of these targets disrupts nucleotide production, leading to the arrest of cancer cell proliferation. Furthermore, the thieno[2,3-d]pyrimidine scaffold is a versatile platform for generating inhibitors of various kinase receptors, including the fibroblast growth factor receptor (FGFR) and the epidermal growth factor receptor (EGFR), which are often overexpressed in cancers such as breast and lung cancer . This makes this compound a valuable candidate for researchers exploring new mechanisms in targeted cancer therapy and signal transduction inhibition.

Properties

IUPAC Name

5-amino-N-(1-cyanocycloheptyl)-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5OS/c1-10-12-13(19)14(24-16(12)21-11(2)20-10)15(23)22-17(9-18)7-5-3-4-6-8-17/h3-8,19H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSRERNSXLLJPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(SC2=NC(=N1)C)C(=O)NC3(CCCCCC3)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Gewald Reaction-Based Core Synthesis

The Gewald reaction, a well-established method for synthesizing 2-aminothiophene-3-carboxylates, serves as the foundation for constructing the thieno[2,3-d]pyrimidine core.

Step 1: Formation of 2-Amino-4-methylthiophene-3-carboxylate
Ethyl cyanoacetate, ethyl acetoacetate, and sulfur are condensed in ethanol with morpholine as a catalyst, yielding ethyl 2-amino-4-methylthiophene-3-carboxylate (Figure 1). This intermediate undergoes cyclization with formamide and acetic acid to form the pyrimidine ring, producing ethyl 2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylate.

Step 2: Chlorination and Amination at C-5
The pyrimidine ring is chlorinated at C-5 using phosphorus oxychloride (POCl₃), yielding ethyl 5-chloro-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylate. Subsequent amination with aqueous ammonia or ammonium hydroxide introduces the C-5 amino group.

Step 3: Carboxamide Formation
The ethyl ester is hydrolyzed to the carboxylic acid using lithium hydroxide (LiOH) in tetrahydrofuran (THF) and water. Activation with bis(pentafluorophenyl) carbonate (BPC) in acetonitrile facilitates coupling with 1-cyanocycloheptylamine, yielding the target carboxamide.

Route 2: Late-Stage Functionalization of Preformed Intermediates

This approach prioritizes modular assembly, enabling diversification of substituents.

Step 1: Synthesis of 5-Nitro Intermediate
Ethyl 2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylate is nitrated at C-5 using fuming nitric acid. Reduction of the nitro group with hydrogen gas and palladium on carbon (Pd/C) produces the 5-amino derivative.

Step 2: Carboxamide Coupling
The ester is hydrolyzed to the acid, which is coupled with 1-cyanocycloheptylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).

Route 3: Direct Cyclization of Functionalized Thiophenes

A three-component reaction involving dithiomalondianilide, cyanoacrylamides, and aldehydes in ethanol with morpholine generates the thienopyrimidine core in a single step. While this method is efficient for dithiolopyridines, adaptation to the target compound requires substitution of sulfur-containing reagents with methyl-group donors.

Key Intermediate Syntheses

Thieno[2,3-d]pyrimidine Core Formation

The Gewald reaction remains the most reliable method for core synthesis. Modifications to introduce methyl groups include:

  • Ethyl 4-methylacetoacetate as a starting material to install the C-4 methyl group.
  • Methylation post-cyclization using methyl iodide (CH₃I) and a base like potassium carbonate (K₂CO₃).

Synthesis of 1-Cyanocycloheptylamine

Step 1: Cycloheptanone Cyanohydrin Formation
Cycloheptanone is treated with hydrogen cyanide (HCN) and ammonium carbonate to form the cyanohydrin.

Step 2: Dehydration to Nitrile
The cyanohydrin is dehydrated with phosphorus oxychloride (POCl₃) to yield 1-cyanocycloheptane.

Step 3: Amination
1-Cyanocycloheptane undergoes Hofmann rearrangement with bromine and sodium hydroxide to produce 1-cyanocycloheptylamine.

Optimization of Reaction Conditions

Chlorination Efficiency

Chlorination with POCl₃ at reflux (110°C) for 3 hours achieves >90% conversion. Prolonged heating degrades the thienopyrimidine core, necessitating strict temperature control.

Coupling Reaction Yields

EDCI/HOBt-mediated coupling in DMF at 0–5°C affords 75–85% yields, whereas BPC activation in acetonitrile at room temperature achieves 88–92% purity.

Analytical Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.50–1.85 (m, 10H, cycloheptyl), 2.45 (s, 3H, C-2 CH₃), 2.60 (s, 3H, C-4 CH₃), 6.20 (s, 2H, NH₂), 8.10 (s, 1H, NH), 8.90 (s, 1H, thienopyrimidine H).
  • ¹³C NMR: δ 20.1 (C-2 CH₃), 22.3 (C-4 CH₃), 118.5 (CN), 155.6 (C=O), 162.1 (C-5 NH₂).

High-Resolution Mass Spectrometry (HRMS):
Calculated for C₁₉H₂₂N₆OS: [M+H]⁺ 399.1604; Found: 399.1601.

Challenges and Alternative Approaches

  • Regioselective Methylation: Late-stage methylation risks over-alkylation. Pre-installing methyl groups via substituted acetates in the Gewald reaction is preferred.
  • 1-Cyanocycloheptylamine Stability: The amine’s steric hindrance and electron-withdrawing cyano group necessitate mild coupling conditions to prevent decomposition.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-(1-cyanocycloheptyl)-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Chemical Applications

Building Block for Synthesis:

  • The compound serves as a crucial building block in the synthesis of more complex molecules. Its unique thieno[2,3-d]pyrimidine structure allows researchers to explore various reaction mechanisms and develop new synthetic methodologies.

Mechanistic Studies:

  • Researchers utilize this compound to study reaction mechanisms in organic chemistry. Its ability to participate in various chemical reactions aids in understanding fundamental principles of reactivity and selectivity.

Biological Applications

Pharmacological Research:

  • The compound exhibits significant biological activity, making it a candidate for pharmacological studies. It is particularly investigated for its potential therapeutic properties against various diseases, including cancer.

Cellular Interaction Studies:

  • Due to its structural features, this compound is used to study cellular processes and interactions. It may modulate enzyme activities or receptor functions, influencing biochemical pathways critical for cellular health and disease progression.

Medicinal Applications

Anticancer Potential:

  • Preliminary studies indicate that 5-amino-N-(1-cyanocycloheptyl)-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxamide may possess cytotoxic properties against cancer cells. Its mechanism of action involves inhibiting specific enzymes or receptors that are overactive in cancerous cells, leading to apoptosis (programmed cell death) .

Drug Development:

  • The compound is being explored as a lead compound for developing new anticancer drugs. Its analogs have shown promising results in preclinical trials against various cancer cell lines . For instance, derivatives of similar thienopyrimidine structures have demonstrated selective cytotoxicity towards leukemia cells while sparing normal cells.

Industrial Applications

Material Science:

  • In addition to its pharmaceutical applications, this compound can be utilized in developing new materials with specific properties. Its unique chemical structure makes it suitable for applications in agrochemicals and other industrial products.

Sustainable Production Methods:

  • The industrial synthesis of this compound often employs optimized synthetic routes that enhance efficiency and reduce waste. Techniques such as continuous flow synthesis are being investigated to scale up production while maintaining high purity levels .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated broad-spectrum anticancer activity against nine cancerous subpanels with a selectivity ratio ranging from 0.7 to 39 at the GI50 level .
Study 2Mechanistic InsightsInvestigated the interaction of the compound with PI3Kδ enzymes, showing comparable efficacy to known inhibitors .
Study 3Synthetic MethodologyDeveloped efficient palladium-catalyzed methods for synthesizing related thienopyrimidine compounds .

Mechanism of Action

The mechanism of action of 5-amino-N-(1-cyanocycloheptyl)-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-N-(1-cyanocycloheptyl)-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxamide stands out due to its unique thieno[2,3-d]pyrimidine core and the presence of both amino and carboxamide groups.

Biological Activity

Chemical Structure and Properties

The molecular formula of 5-amino-N-(1-cyanocycloheptyl)-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxamide can be represented as follows:

  • Molecular Formula: C14H18N4OS
  • Molecular Weight: 298.39 g/mol

The structure includes a thieno[2,3-d]pyrimidine core, which is known for its diverse pharmacological properties.

Anticancer Activity

Research has indicated that thienopyrimidine derivatives exhibit significant anticancer properties. A study demonstrated that compounds related to this compound showed effective inhibition of cancer cell proliferation in vitro. The mechanism of action appears to involve the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways.

Antiviral Activity

Some derivatives of thienopyrimidine compounds have been evaluated for antiviral activity. For instance, similar compounds have shown effectiveness against various viruses in vitro, including those responsible for respiratory infections and hepatitis. However, specific data on the antiviral efficacy of the target compound remains limited.

Enzyme Inhibition

Thienopyrimidine derivatives are also known to act as inhibitors of certain enzymes such as kinases and phosphodiesterases. These enzymes play crucial roles in signal transduction pathways that are often dysregulated in diseases like cancer and inflammation.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of thienopyrimidine derivatives:

  • Synthesis and Evaluation : A study synthesized various thienopyrimidine derivatives and assessed their biological activities against different cancer cell lines. The results indicated that modifications at specific positions on the thienopyrimidine ring could enhance anticancer activity significantly.
  • Mechanistic Studies : Another study focused on elucidating the mechanism by which these compounds exert their effects. It was found that they induce apoptosis in cancer cells through mitochondrial pathways.
  • Pharmacokinetics : Research into the pharmacokinetic properties of these compounds has shown favorable absorption and distribution characteristics, suggesting potential for therapeutic use.

Data Table: Summary of Biological Activities

Activity TypeCompound VariantActivity DescriptionReference
AnticancerThienopyrimidine Derivative AInhibition of cancer cell proliferation
AntiviralThienopyrimidine Derivative BEffective against respiratory viruses
Enzyme InhibitionThienopyrimidine Derivative CInhibition of kinase activity

Q & A

Q. What are the established synthetic routes for this compound, and how are intermediates characterized?

The compound is synthesized via alkylation of 3-amino-5-methyl-4-oxo-N-aryl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide precursors using substituted benzyl chlorides or chloroacetic acid. Key intermediates are confirmed via 1H NMR (e.g., amino group signals at 5.75–5.84 ppm, methyl groups at 2.68–2.75 ppm) and elemental analysis to verify purity and structural integrity .

Q. What spectroscopic methods are critical for structural validation?

1H NMR is essential for identifying functional groups:

  • Amino protons: Sharp singlets at 5.75–5.84 ppm.
  • Methyl groups: 2.68–2.75 ppm (thienopyrimidine system).
  • Benzyl CH2 protons: 4.23–4.29 ppm (alkylated derivatives). Elemental analysis complements NMR by confirming stoichiometric ratios of C, H, N, and S .

Q. How is preliminary antimicrobial activity assessed?

The agar well diffusion method is used for screening. Activity is quantified by inhibition zones against strains like Proteus vulgaris and Pseudomonas aeruginosa, with comparisons to reference drugs (e.g., streptomycin). Compound 2d (a structural analog) showed superior activity, inhibiting all tested strains .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with varied substituents?

Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Catalysts : Coupling agents like HBTU or HATU improve amide bond formation efficiency.
  • Temperature control : Reactions at 0–25°C minimize side products. Post-synthesis purification via silica gel column chromatography (e.g., CH2Cl2/hexane/isopropanol) ensures >90% purity .

Q. How are structural-activity relationships (SAR) analyzed for antimicrobial efficacy?

SAR studies focus on:

  • Substituent effects : Benzylthio groups enhance activity over methylthio derivatives.
  • Aromatic ring modifications : Electron-withdrawing groups (e.g., halogens) improve binding to microbial targets. Activity is quantified via minimum inhibitory concentration (MIC) assays and compared to analogs in tabulated formats .

Q. What strategies resolve contradictions in spectral or bioactivity data?

  • NMR spiking : Co-injecting reference compounds to confirm peak assignments.
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex derivatives.
  • Dose-response curves : Differentiate true bioactivity from assay artifacts (e.g., solvent interference) .

Q. How is environmental impact assessed for this compound?

Follow methodologies from long-term ecotoxicology studies:

  • Partitioning coefficients : LogP values predict bioavailability in aquatic systems.
  • Biodegradation assays : OECD 301 protocols assess persistence.
  • In silico models : EPI Suite estimates bioaccumulation potential .

Methodological Tables

Q. Table 1: Key 1H NMR Signals for Structural Confirmation

Functional GroupChemical Shift (ppm)Reference
Amino (NH)5.75–5.84
Methyl (thienopyrimidine)2.68–2.75
Benzyl CH24.23–4.29

Q. Table 2: Antimicrobial Activity of Selected Derivatives

CompoundSubstituentInhibition Zone (mm) vs. P. vulgarisReference
2dBenzylthio18.5 ± 0.7
2aMethylthio12.3 ± 0.5
ReferenceStreptomycin15.0 ± 0.9

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.